6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
This would typically include the IUPAC name, other names or identifiers, and the class of compounds it belongs to.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including any that are particularly characteristic of its class of compounds.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones has been explored, analyzing the heterocyclization process and mechanisms for the formation of the pyrimidine heterocycle (Lipson, Desenko, Shirobokova, & Borodina, 2003).
Another study involved the condensation of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and dimedone, leading to the creation of partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones, confirmed by X-ray diffraction data (Lipson, Desenko, Borodina, Shirobokova, Shishkin, & Zubatyuk, 2006).
Pharmacological Applications
Research on substituted indolylthiadiazole derivatives and substituted quinazolinonylthiadiazole derivatives, including compounds similar to the specified chemical, has shown potential in antibacterial activity (Singh, Sexana, Kumar, & Kumar, 2010).
The compound has also been examined for its potential as an H1-antihistaminic agent, with studies showing promising results in guinea pigs (Gobinath, Subramanian, Alagarsamy, Nivedhitha, & Solomon, 2015).
Chemical Transformations and Derivatives
The compound has been used as a base for synthesizing various derivatives, such as the 6-functionalized 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines, with studies highlighting the potential for creating functionalized derivatives (Kolosov, Shvets, Manuenkov, Vlasenko, Omelchenko, Shishkina, & Orlov, 2017).
Its derivatives have also been investigated for antiproliferative effects on various cancer cell lines, indicating potential applications in cancer therapy (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Chemical Synthesis Under Specific Conditions
Research has been conducted on the synthesis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one ring systems under solvent-free conditions, highlighting environmentally friendly and economical synthesis methods (Shaabani, Farhangi, & Rahmati, 2006).
Another study explored a simple and efficient synthesis of this compound and its derivatives, focusing on the use of acetic acid as a reaction medium to facilitate the process (Mousavi, Maghsoodlou, Hazeri, & Habibi‐Khorassani, 2015).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
properties
IUPAC Name |
6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-25(2)12-16-20(17(31)13-25)21(14-6-8-26-9-7-14)30-24(27-16)28-23(29-30)15-10-18(32-3)22(34-5)19(11-15)33-4/h6-11,21H,12-13H2,1-5H3,(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLPSVGDBOYAKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)N2)C5=CC=NC=C5)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
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